N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Target of Action
The primary target of CCG-27254 is the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate a variety of cellular processes, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-27254 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It functions downstream of Rho, blocking transcription stimulated by various proteins involved in the Rho pathway .
Biochemical Pathways
The RhoA pathway is the primary biochemical pathway affected by CCG-27254 . This pathway plays a crucial role in regulating the cytoskeleton, which is essential for various cellular functions, including cell shape, migration, and division .
Result of Action
CCG-27254 has been shown to inhibit Rho-dependent invasion by certain cancer cells . It also selectively stimulates apoptosis of certain melanoma cell lines . These effects suggest that CCG-27254 could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide in lab experiments is its potent cytotoxic activity against cancer cells. This property makes it a valuable tool for studying the mechanisms of anticancer agents and developing new therapies for cancer treatment. However, one of the limitations of using this compound is its potential toxicity to healthy cells, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. One of the significant directions is the development of new derivatives of this compound that can exhibit even more potent cytotoxic activity against cancer cells. Another direction is the study of the compound's effects on various biochemical and physiological processes to identify potential therapeutic applications in other fields of medicine. Additionally, research on the compound's potential side effects and toxicity can help in the development of safer and more effective therapies.
Synthesis Methods
The synthesis method of N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the reaction of 2-methoxyethylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2-methoxyethyl)-2,4-dioxotetrahydroquinazoline-7-carboxylic acid ethyl ester. The resulting compound is then reacted with allyl isothiocyanate in the presence of triethylamine to obtain the final product.
Scientific Research Applications
N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-prop-2-enyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-6-16-13(19)10-4-5-11-12(9-10)17-15(21)18(14(11)20)7-8-22-2/h3-5,9H,1,6-8H2,2H3,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLKPRBHDXNOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC=C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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